molecular formula C28H20Br2Cl2N2O2 B11532451 2,2'-{(3,3'-dimethylbiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol)

2,2'-{(3,3'-dimethylbiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol)

Cat. No.: B11532451
M. Wt: 647.2 g/mol
InChI Key: LCTGAVQTACRBFT-UHFFFAOYSA-N
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Description

4-BROMO-2-[(E)-({4’-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-CHLOROPHENOL is a complex organic compound characterized by multiple halogen substituents and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-({4’-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-CHLOROPHENOL typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where bromine and chlorine atoms are introduced to the aromatic ring under controlled conditions . The reaction conditions often involve the use of catalysts such as iron(III) bromide or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-({4’-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-CHLOROPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., sodium methoxide), and oxidizing agents (e.g., potassium permanganate) . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-({4’-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-CHLOROPHENOL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting cellular processes and leading to its biological effects . The presence of multiple halogen atoms enhances its binding affinity to target proteins, making it a potent bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-2-[(E)-({4’-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-CHLOROPHENOL stands out due to its complex structure, which provides unique reactivity and potential for diverse applications. Its multiple halogen substituents and hydroxyl groups contribute to its versatility in chemical synthesis and biological activity .

Properties

Molecular Formula

C28H20Br2Cl2N2O2

Molecular Weight

647.2 g/mol

IUPAC Name

4-bromo-2-[[4-[4-[(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]-6-chlorophenol

InChI

InChI=1S/C28H20Br2Cl2N2O2/c1-15-7-17(3-5-25(15)33-13-19-9-21(29)11-23(31)27(19)35)18-4-6-26(16(2)8-18)34-14-20-10-22(30)12-24(32)28(20)36/h3-14,35-36H,1-2H3

InChI Key

LCTGAVQTACRBFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C(=CC(=C3)Br)Cl)O)C)N=CC4=C(C(=CC(=C4)Br)Cl)O

Origin of Product

United States

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